molecular formula C10H11N3S2 B1272863 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 91129-85-0

5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B1272863
CAS No.: 91129-85-0
M. Wt: 237.3 g/mol
InChI Key: CCTQEHDMZKCPPK-UHFFFAOYSA-N
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Description

5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is of interest

Scientific Research Applications

Anticancer Properties

  • A study discussed the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, starting from 5-amino-1,3,4-thiadiazole-2-thiol. This compound demonstrated promising in vitro anticancer activity (Yushyn, Holota, & Lesyk, 2022).

Anti-Convulsant Activity

  • Research indicated that derivatives of 5-amino-1,3,4-thiadiazole-2-thiol exhibited significant anti-convulsant activity. This activity was attributed to the inhibition of the human Carbonic Anhydrase-II enzyme, as demonstrated through a pharmacophore model (Yusuf, Khan, Khan, & Ahmed, 2013).

Antibacterial Agents

  • A study designed new 5-amino-1,3,4-thiadiazole-2-thiol derivatives as antibacterial agents. The compounds showed potent activity against both gram-positive and gram-negative bacterial strains, validating the design based on molecular connectivity and geometric configuration (Yusuf, Khan, Khan, & Ahmed, 2017).

Corrosion Inhibition

  • The compound 5-amino 1,3,4-thiadiazole-2-thiol (5-ATT) was studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. The study revealed that 5-ATT acts as an effective inhibitor, with its efficiency increasing with concentration (Ouici, Tourabi, Benali, Selles, Jama, Zarrouk, & Bentiss, 2017).

Antidepressant Activity

  • Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol were synthesized and tested for their antidepressant activity. Some compounds showed significant activity, decreasing immobility time in comparison with a standard antidepressant drug (Yusuf, Khan, & Ahmed, 2008).

Heavy Metal Detection

Properties

IUPAC Name

5-(2-phenylethylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c14-10-13-12-9(15-10)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTQEHDMZKCPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387808
Record name 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91129-85-0
Record name 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91129-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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